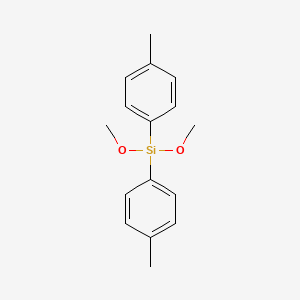

Dimethoxydi-p-tolylsilane

Description

Significance and Context within Organosilane Chemistry

Organosilane chemistry, a field centered around compounds with carbon-silicon bonds, is fundamental to modern science and technology. zmsilane.comnumberanalytics.com These compounds exhibit a unique blend of organic and inorganic characteristics. farabi.university Dimethoxydi-p-tolylsilane is a prominent member of the dialkoxysilane subclass, which is characterized by two alkoxy groups attached to the silicon atom. The silicon-carbon bond provides a stable structural backbone, while the methoxy (B1213986) groups offer reactive sites for hydrolysis and condensation reactions. zmsilane.com This dual functionality allows for the precise construction of complex molecular architectures and the modification of material surfaces. The tolyl groups, in turn, influence the compound's steric and electronic properties, enhancing its utility in various synthetic applications. numberanalytics.com

Overview of Research Trajectories for this compound

Research involving this compound is actively progressing along several key trajectories. In organic synthesis, its role as a protecting group and its participation in cross-coupling reactions are areas of continuous investigation. gelest.comillinois.edu Scientists are exploring its efficacy in complex, multi-step syntheses where selective protection and deprotection of functional groups are critical. gelest.comorganic-chemistry.org In the realm of polymer chemistry, its use as both a monomer for creating novel silicone polymers and as a chain-end capping agent to control polymer properties is a significant focus. googleapis.comsinosil.comsilicones.eu Furthermore, in material science, researchers are leveraging this compound for the surface modification of various substrates and as a key component in sol-gel processes to create advanced materials with tailored functionalities. chobotix.czbinghamton.edu

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-bis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZIGBTHTUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473824 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92779-72-1 | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxydi-p-tolylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Preparation Techniques for Dimethoxydi-p-tolylsilane

The principal and most direct method for preparing this compound involves the alcoholysis of its corresponding dichlorosilane (B8785471) precursor, Di(p-tolyl)dichlorosilane. This reaction is a standard yet critical transformation in organosilicon chemistry.

The process entails the reaction of Di(p-tolyl)dichlorosilane with methanol (B129727). To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct that is formed, a base is typically employed. Common bases for this purpose include tertiary amines like pyridine (B92270) or triethylamine, or even ammonia. idealawyers.com The base reacts with HCl to form a salt (e.g., pyridinium (B92312) chloride), which can be easily removed from the reaction mixture by filtration.

The reaction is generally carried out in an anhydrous organic solvent to prevent unwanted hydrolysis of the chlorosilane starting material or the methoxysilane (B1618054) product. The stoichiometry must be carefully controlled, with at least two equivalents of methanol and two equivalents of the base required for each equivalent of the dichlorosilane.

A general reaction scheme is as follows: (CH₃C₆H₄)₂SiCl₂ + 2 CH₃OH + 2 Base → (CH₃C₆H₄)₂Si(OCH₃)₂ + 2 Base·HCl

Following the reaction, the precipitated salt is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by vacuum distillation, to yield the final, high-purity product. This compound is noted for its use as a reactant in the synthesis of specialized methylpolysiloxane stationary phases for capillary column gas chromatography and as a silane (B1218182) coupling agent. justia.comchemicalbook.comgoogle.com

Precursor Compounds and Their Influence on Synthesis Efficiency

The quality and reactivity of precursor compounds are paramount to the successful synthesis of this compound. The primary precursor, Di(p-tolyl)dichlorosilane, must first be synthesized efficiently.

Organosilane synthesis fundamentally relies on the unique chemical properties of silicon. Silane precursors, particularly chlorosilanes, are central to this field. dakenchem.com The silicon atom in these compounds bears a partial positive charge due to the higher electronegativity of the chlorine atoms attached to it, making it susceptible to nucleophilic attack. lsu.edu This inherent reactivity allows for the substitution of chloro groups with a wide variety of organic functionalities, including alkoxy groups (from alcohols) and aryl groups (from organometallic reagents). dakenchem.comlsu.edu

The Si-Cl bond is highly reactive towards nucleophiles, which is the key to building more complex organosilane structures. The efficiency of these substitution reactions can be influenced by factors such as the steric bulk of the substituents on the silicon atom and the reaction conditions employed. dakenchem.com

In a typical procedure, p-bromotoluene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form p-tolylmagnesium bromide. This Grignard reagent is then reacted with silicon tetrachloride (SiCl₄). Careful, dropwise addition of the silicon tetrachloride to the Grignard reagent is necessary to favor the formation of the desired diaryldichlorosilane over mono-, tri-, or tetra-substituted products. kpi.ua The reaction yields were reported to be about 80%. kpi.ua

An alternative approach involves the reaction of p-tolyllithium (B8432521) with SiCl₄. The choice between Grignard and organolithium reagents can influence selectivity and yield, depending on specific reaction parameters. Another documented method involves the reaction of p-tolyldichlorosilane with dichlorosilane, although specific conditions require optimization. chembk.com

| Reactant 1 | Reactant 2 | Typical Solvent | Key Reaction Type | Reference |

|---|---|---|---|---|

| p-Tolylmagnesium Bromide | Silicon Tetrachloride (SiCl₄) | Ether | Grignard Reaction | kpi.ua |

| p-Tolyldichlorosilane | Dichlorosilane | Not Specified | Redistribution/Coupling | chembk.com |

Role of Silane Precursors in Organosilane Synthesis

Purification and Characterization of Synthetic Intermediates

Rigorous purification of intermediates and their thorough characterization are essential to ensure the quality of the final this compound product.

The primary intermediate, Di(p-tolyl)dichlorosilane, must be carefully purified after its synthesis. The Grignard reaction mixture, for instance, contains the desired product alongside magnesium salts (e.g., MgBrCl) and potentially other organosilane byproducts. The first step in purification is typically the filtration of these inorganic salts. kpi.ua The solvent is then evaporated, and the crude product is subjected to fractional distillation under vacuum, which is an effective method for separating organosilanes with different boiling points. kpi.ua

Hydrolytic sensitivity is a key characteristic of Di(p-tolyl)dichlorosilane, as it reacts rapidly with moisture. scribd.comgelest.com Any exposure to water can lead to the formation of silanols ( (CH₃C₆H₄)₂Si(OH)₂ ) and subsequently disiloxanes or larger oligomers, which are considered impurities in the context of synthesizing the target dimethoxy compound. Therefore, all purification steps must be conducted under strictly anhydrous conditions.

Characterization of the purified intermediate is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure. 1H NMR would show characteristic signals for the tolyl group's aromatic and methyl protons, while 13C NMR would confirm the carbon framework. 29Si NMR provides direct information about the silicon environment. For related diaryldichlorosilane complexes, 1H NMR has been used to identify the aromatic protons. For similar siloxane syntheses starting from dichlorosilanes, Vapor Phase Chromatography (VPC) has been used to assess the purity and composition of the product mixture. googleapis.com

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation and Confirmation | Chemical shifts and coupling constants for 1H, 13C, and 29Si nuclei corresponding to the tolyl and chloro/methoxy (B1213986) substituents. acs.org |

| Fractional Distillation | Purification | Separation of components based on boiling point under vacuum. kpi.ua |

| Gas Chromatography (GC/VPC) | Purity Assessment | Detection of volatile impurities and quantification of product purity. googleapis.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detection of characteristic vibrations for Si-Cl, Si-O-C, Si-Aryl, and C-H bonds. |

Catalytic Applications of Dimethoxydi P Tolylsilane in Polymerization

Dimethoxydi-p-tolylsilane as an External Electron Donor in Ziegler-Natta Catalysis

Ziegler-Natta catalysts are a cornerstone of the polyolefin industry, used extensively for the production of polymers like polypropylene (B1209903). mdpi.com These catalyst systems are typically composed of a titanium-based compound (the catalyst) and an organoaluminum compound (the co-catalyst). mdpi.com To enhance the stereoselectivity of the polymerization, particularly for propylene (B89431), electron donors are incorporated into the catalyst system. mdpi.com These can be internal donors, added during the catalyst preparation, or external donors, added during the polymerization process. mdpi.comias.ac.in this compound falls into the category of external electron donors.

Influence on Catalyst Activity and Stereoregulation in Olefin Polymerization

The addition of an external electron donor like this compound to a Ziegler-Natta catalyst system has a significant impact on both the activity of the catalyst and the stereochemical structure of the resulting polymer. External donors are known to influence or control the molecular weight, tacticity, and the amount of xylene soluble material in the polymer. researchgate.net The primary function of the external donor is to improve the stereoselectivity of the catalyst, leading to a higher yield of isotactic polypropylene. mdpi.comwikipedia.org Isotacticity, the regular arrangement of the methyl groups on the polymer chain, is a crucial factor that determines the physical and mechanical properties of polypropylene, such as its crystallinity, melting point, and stiffness. wikipedia.orgpreprints.org

Below is a representative data table illustrating the general effect of an aryldimethoxysilane external donor, similar to this compound, on the activity and isotacticity of polypropylene in Ziegler-Natta catalysis.

| External Donor | Donor Concentration (mol/mol of Ti) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| None | 0 | 25 | 85 |

| Aryldimethoxysilane | 0.1 | 22 | 95 |

| Aryldimethoxysilane | 0.2 | 20 | 98 |

This table provides representative data based on general trends observed for aryldimethoxysilane external donors in Ziegler-Natta polymerization of propylene. Actual values can vary depending on specific catalyst systems and polymerization conditions.

Interaction Mechanisms with Titanium-based Catalysts and Co-catalysts

The mechanism by which external donors like this compound influence Ziegler-Natta catalysis involves complex interactions with the titanium-based catalyst, the magnesium chloride support, and the organoaluminum co-catalyst. The co-catalyst, typically triethylaluminium (TEA), plays a role in reducing and alkylating the titanium centers. ias.ac.in

External donors are thought to interact with the catalyst system in several ways. One proposed mechanism is that the external donor selectively poisons the aspecific active sites on the catalyst surface, which are responsible for the formation of atactic (non-stereoregular) polypropylene. By deactivating these sites, the proportion of isotactic polymer produced is increased.

Another key aspect of the interaction is the equilibrium between the external donor, the internal donor (if present), and the co-catalyst. It has been suggested that the external donor can replace the internal donor on the catalyst surface. The interaction between the catalyst, internal/external donors, and the co-catalyst is a dynamic process that ultimately determines the nature and distribution of the active sites. ias.ac.in Computational studies have highlighted the importance of the coordination of the donor to the magnesium chloride surface in the vicinity of the titanium center. ias.ac.in

Impact on Polymer Microstructure and Molecular Weight Distribution

The use of this compound as an external donor has a profound effect on the microstructure of the resulting polymer. The most significant impact is the increase in isotacticity, which leads to a more crystalline and rigid material. wikipedia.orgpreprints.org This change in microstructure is directly reflected in the polymer's thermal properties, such as a higher melting point. mdpi.comkpi.ua

Furthermore, external donors can influence the molecular weight and molecular weight distribution (MWD) of the polymer. researchgate.net The MWD, which describes the range of polymer chain lengths in a sample, is a critical parameter affecting the processing behavior and mechanical properties of the material. epo.org While some external donors can lead to a narrowing of the MWD, others may broaden it depending on their interaction with the different types of active sites on the catalyst. epo.org The molecular weight itself is also affected, and this, in conjunction with the tacticity, dictates the final properties of the polypropylene. researchgate.netkpi.ua

The following table shows representative data on how an aryldimethoxysilane external donor can affect the molecular weight and molecular weight distribution of polypropylene.

| External Donor | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Molecular Weight Distribution (MWD = Mw/Mn) |

| None | 450,000 | 90,000 | 5.0 |

| Aryldimethoxysilane | 400,000 | 100,000 | 4.0 |

This table provides representative data based on general trends observed for aryldimethoxysilane external donors in Ziegler-Natta polymerization of propylene. Actual values can vary depending on specific catalyst systems and polymerization conditions.

Role in Metallocene Catalyst Systems

Metallocene catalysts represent a newer class of catalysts for olefin polymerization that offer more precise control over polymer architecture compared to traditional Ziegler-Natta systems. avh.co.ingrace.com These are single-site catalysts, meaning they have uniform active sites, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation. avh.co.inresearchgate.net

Ligand Design and Coordination Chemistry in Homogeneous Catalysis

The performance of a metallocene catalyst is highly dependent on the design of the ligands that are coordinated to the central metal atom (typically zirconium or titanium). oist.jp The steric and electronic properties of the ligands dictate the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. oist.jpmdpi.com Ligand design in homogeneous catalysis is a sophisticated area of research, with a focus on creating specific coordination environments around the metal center. rsc.orguwaterloo.ca

In this context, a simple molecule like this compound is not typically employed as a primary ligand for metallocene catalysts. The ligands in high-performance metallocene systems are often complex, bulky, and specifically designed to create a well-defined active site. oist.jpmdpi.com While this compound can coordinate to a metal center, its structure does not provide the necessary steric hindrance or electronic tuning required for highly controlled polymerization in the way that cyclopentadienyl (B1206354) derivatives or other sophisticated ligands do. oist.jp

Effects on Polymerization Kinetics and Product Properties

The kinetics of polymerization with metallocene catalysts are strongly influenced by the ligand framework. uwaterloo.ca Factors such as the rate of monomer insertion, chain transfer, and catalyst deactivation are all governed by the coordination environment of the metal center. researchgate.net The structure of the ligand can affect the accessibility of the monomer to the active site and the stability of the catalyst. oist.jp

Because this compound is not a standard ligand in metallocene catalysis, there is a lack of specific research detailing its effects on polymerization kinetics and product properties in these systems. In general, the properties of metallocene-produced polymers, such as their narrow molecular weight distribution and uniform microstructure, are a direct result of the single-site nature of the catalyst, which is a function of the carefully designed primary ligands. avh.co.ingrace.com The addition of a simple silane (B1218182) like this compound would likely act as a poison or inhibitor to the metallocene catalyst rather than a performance-enhancing ligand.

Participation in Ring-Opening Polymerization (ROP) Systems

While not a direct participant in the ring-opening polymerization of cyclic esters or ethers in the classical sense, this compound plays a crucial role as an external electron donor (ED) in Ziegler-Natta (Z-N) catalyst systems for olefin polymerization, such as that of propylene. This coordination polymerization process, while mechanistically a chain-growth reaction, is a key area where alkoxysilanes exert catalytic control over the polymer's architecture. The function of the external donor is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity (a measure of stereoregularity), which in turn governs the material's physical and mechanical properties. tcichemicals.comdiva-portal.org

External donors like this compound operate by interacting with the components of the Z-N catalyst system, which typically consists of a titanium-based procatalyst supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., triethylaluminum, TEAL). diva-portal.org The silane donor can selectively poison aspecific catalytic sites or convert them into isospecific ones, thereby increasing the proportion of the highly ordered isotactic polymer. tcichemicals.com The steric bulk and electronic nature of the substituents on the silicon atom are critical to the donor's effectiveness.

The two p-tolyl groups in this compound provide significant steric hindrance. This bulkiness is a key attribute for an effective external donor. Research on analogous dialkoxydialkylsilanes, such as dicyclopentyldimethoxysilane (B162888) (D-donor) and diisopropyldimethoxysilane (B91332) (P-donor), has shown that sterically demanding groups lead to higher polymer isotacticity and can influence the polymer's molecular weight. diva-portal.orggoogle.com The aromatic p-tolyl groups are expected to confer a high degree of stereocontrol, similar to or potentially exceeding that of bulky cycloalkyl groups like in D-donor, which is known for producing polypropylene with high stiffness and low xylene soluble (XS) content—an indicator of high isotacticity. google.com

The performance of various external donors in propylene polymerization provides context for the expected behavior of this compound.

Table 1: Comparative Performance of Various Silane External Donors in Propylene Polymerization Data is compiled from multiple studies for illustrative purposes and polymerization conditions may vary.

| External Donor | Common Name | Key Structural Feature | Typical Effect on Polymer | Reference |

|---|---|---|---|---|

| Dicyclopentyldimethoxysilane | D-donor | Bulky Cycloaliphatic | High Isotacticity, High MW, Low XS | diva-portal.orggoogle.com |

| Diisopropyldimethoxysilane | P-donor | Branched Aliphatic | High Isotacticity, Good Activity | diva-portal.org |

| Methyl(cyclohexyl)dimethoxysilane | C-donor | Asymmetric Cycloaliphatic | Moderate Isotacticity, Higher XS | google.com |

| Diethylamino triethoxy silane | U-donor | Aminosilane | High Hydrogen Response, High Stereoregularity | researchgate.net |

| This compound | - | Aromatic | Predicted: Very High Isotacticity due to bulky aromatic groups | - |

Other Polymerization Mechanisms Involving this compound

Beyond its well-established role as an external donor in Ziegler-Natta catalysis, the involvement of this compound in other polymerization mechanisms is less documented in scientific literature.

There is currently a lack of specific research findings or patents detailing the use of this compound as a catalyst, initiator, or chain-transfer agent in radical polymerization processes. uc.eduethz.ch Radical polymerizations are typically initiated by species that can generate free radicals upon thermal or photochemical decomposition, and while some silicon compounds can be involved, the specific role of this compound in this context has not been established.

In principle, this compound can participate in step-growth polymerization, specifically through polycondensation. wikipedia.org The methoxy (B1213986) groups (-OCH₃) on the silane are hydrolyzable. In the presence of water, particularly with an acid or base catalyst, this compound can undergo hydrolysis to form the corresponding silanediol, di-p-tolylsilanediol. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| Dicyclopentyldimethoxysilane | D-donor |

| Diisopropyldimethoxysilane | P-donor |

| Methyl(cyclohexyl)dimethoxysilane | C-donor |

| Diethylamino triethoxy silane | U-donor |

| Triethylaluminum | TEAL |

| Magnesium Chloride | MgCl₂ |

Mechanistic Investigations of Reactions Involving Dimethoxydi P Tolylsilane

Elucidation of Reaction Pathways and Intermediates

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either acids or bases.

Condensation: The resulting silanol (B1196071) intermediates, di-p-tolylsilanediol, react with each other or with unreacted dimethoxydi-p-tolylsilane to form siloxane bridges, releasing water or methanol (B129727) as a byproduct. nih.gov

The mechanism of hydrolysis can proceed through different pathways depending on the reaction conditions. Under acidic conditions, the reaction is believed to follow an Sɴ1-type mechanism. mst.edu The protonation of a methoxy group makes it a better leaving group (methanol), leading to the formation of a transient, positively charged silicon species (a siliconium ion intermediate), which then reacts with water.

Conversely, under basic conditions, the hydrolysis is proposed to occur via an Sɴ2-type mechanism. adhesivesmag.com A hydroxide (B78521) ion or another nucleophile directly attacks the silicon center, leading to a pentacoordinate silicon intermediate. This intermediate then expels a methoxide (B1231860) anion to form the silanol. The presence of the two bulky p-tolyl groups on the silicon atom can sterically hinder this backside attack, influencing the reaction rate.

The condensation step also proceeds through similar acid or base-catalyzed pathways, involving the reaction between two silanol groups to form a siloxane and water, or between a silanol group and a methoxy group to form a siloxane and methanol. nih.gov The step-wise nature of these reactions allows for the formation of a variety of intermediates, from linear dimers and trimers to more complex cyclic and branched structures. The specific intermediates formed are dependent on factors such as reactant concentrations, temperature, and the catalyst used.

A patent for the hydrolysis of dialkoxysilanes suggests that substantially complete hydrolysis is achieved when less than 5% of the alkoxy groups remain. google.com The reaction is often exothermic, and controlling the temperature is crucial to prevent the formation of undesirable cyclic siloxanes. google.com

Kinetic Studies of Reactions with this compound

Kinetic studies are essential for quantifying the rates of hydrolysis and condensation of this compound and for understanding the influence of various factors on these rates. While specific kinetic data for this compound is not extensively published, general trends observed for other alkoxysilanes provide a strong basis for understanding its behavior.

The hydrolysis of alkoxysilanes is generally found to be first-order or pseudo-first-order with respect to the silane (B1218182) concentration. nih.govmdpi.com The reaction order with respect to water can vary significantly depending on the solvent and catalyst. nih.govmdpi.com For the condensation reaction, the rate is often observed to be second-order with respect to the silanol concentration. mdpi.com

The nature of the substituents on the silicon atom plays a critical role in the reaction kinetics. The electron-donating nature of the p-tolyl groups in this compound would be expected to stabilize the transition state in an Sɴ1-type reaction, potentially accelerating the rate under acidic conditions. Conversely, the steric bulk of the p-tolyl groups could hinder the approach of a nucleophile in an Sɴ2-type reaction, slowing the rate under basic conditions. nih.gov

Catalysts have a profound effect on the reaction rates. Both acid and base catalysis significantly accelerate the hydrolysis and condensation reactions. The choice of catalyst can also influence the structure of the final polysiloxane product by selectively promoting certain reaction pathways over others. For instance, a study on the hydrolysis of various alkoxysilanes demonstrated a clear dependence of the hydrolysis rate on the catalyst's dissociation constant and solubility. nih.gov

The following table, based on generalized data for alkoxysilane hydrolysis, illustrates the expected influence of various parameters on the reaction rate of this compound.

| Parameter | Expected Effect on Hydrolysis Rate | Rationale |

| pH | Rate is lowest near neutral pH and increases in acidic or basic conditions. | Acid or base catalysis is required for efficient hydrolysis. nih.gov |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction. |

| Catalyst Concentration | Rate increases with increasing catalyst concentration. | More catalytic species are available to participate in the reaction. |

| Water Concentration | Generally, the rate increases with water concentration, but the order can be complex. | Water is a reactant in the hydrolysis step. nih.govmdpi.com |

| Solvent | Polar solvents can facilitate the reaction. | Solvents can influence the solubility of reactants and stabilize charged intermediates. nih.gov |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. adhesivesmag.com For reactions involving this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for mapping out the potential energy surface of a reaction and determining the most likely reaction pathway.

For the hydrolysis of this compound, DFT calculations can be used to:

Model the structures of intermediates and transition states: This allows for a detailed understanding of the geometry changes that occur during the reaction.

Calculate activation energies: The energy barrier for a reaction determines its rate. By comparing the activation energies of different possible pathways (e.g., Sɴ1 vs. Sɴ2), the preferred mechanism under specific conditions can be predicted. rsc.org

Analyze the electronic effects of substituents: DFT can quantify the influence of the p-tolyl groups on the reactivity of the silicon center.

Investigate the role of the catalyst: The interaction of the catalyst with the silane can be modeled to understand how it lowers the activation energy of the reaction.

A computational study on the formation of siloxane bonds using DFT has provided insights into the bonding of novel complexes, explaining their electronic and structural properties. researchgate.net Similarly, DFT has been used to study the effect of siloxane ring strain on the formation of metal sites on silica (B1680970), which is relevant to the condensation products of this compound. acs.orgosti.gov

The following table provides a hypothetical comparison of DFT-calculated activation energies for the acid- and base-catalyzed hydrolysis of this compound, illustrating how DFT can be used to compare different mechanistic pathways.

| Mechanistic Pathway | Catalyst | Hypothetical Activation Energy (kJ/mol) |

| Sɴ1-like | H₃O⁺ | 80 |

| Sɴ2-like | OH⁻ | 95 |

Note: These are illustrative values and would need to be determined by specific DFT calculations for this compound.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. acs.org While DFT is excellent for studying static properties and reaction pathways, MD simulations provide a dynamic picture of how reactions occur over time.

In the context of this compound reactions, MD simulations can be used to:

Simulate the solvation of the silane: Understanding how solvent molecules arrange around the reactant is important for understanding their role in the reaction.

Model the diffusion of reactants: The rate of a reaction can be limited by how quickly the reactants can come together. MD can simulate this process.

Study the conformational changes of the molecule: The p-tolyl groups can rotate, and these conformational changes can influence reactivity.

Simulate the growth of polysiloxane chains: By simulating the condensation process over time, MD can provide insights into the structure and morphology of the resulting polymer.

While large-scale reactive MD simulations are computationally expensive, they can provide invaluable information about the dynamics of the hydrolysis and condensation processes, complementing the static picture provided by DFT. For example, MD simulations have been used to study the ordering of poly(dimethylsiloxane) under stress, a system related to the polymerization products of this compound. ntu.edu.sg

Advanced Materials Science Applications of Dimethoxydi P Tolylsilane and Its Derivatives

Integration into Polymeric Materials

The incorporation of dimethoxydi-p-tolylsilane into polymer structures is a key strategy for developing high-performance materials. Its derivatives are utilized in the synthesis of various polymers, where the tolyl groups contribute to rigidity and thermal resistance, while the methoxy (B1213986) groups provide reactive sites for polymerization.

This compound is a precursor for producing poly(di-p-tolylsiloxane) and its copolymers. These diarylsiloxane polymers are known for being highly crystalline, high-melting materials with excellent high-temperature properties. kpi.uacapes.gov.br The rigidity of the polymer backbone, a consequence of the bulky p-tolyl substituents, leads to the formation of crystal-liquid-crystal states. kpi.uacapes.gov.br

The synthesis of these polymers is typically achieved through the ring-opening anionic polymerization of cyclic trimers. kpi.uacapes.gov.brkpi.ua While poly(di-p-tolylsiloxane) itself has a very high crystal-liquid-crystal transition temperature (around 300°C) and limited solubility at room temperature, copolymerization with other diarylsiloxanes, such as those containing phenyl groups, can lower this transition temperature and improve solubility. kpi.uacapes.gov.brkpi.ua For instance, a symmetric poly((phenyl/p-tolyl)siloxane) exhibits a reduced transition temperature of 150-160°C and is soluble in common solvents like toluene (B28343) and chloroform (B151607) at room temperature. kpi.uacapes.gov.brkpi.ua

The introduction of di-p-tolylsiloxane units into siloxane copolymers allows for the precise tuning of their thermal and mechanical properties. The bulky nature of the tolyl groups enhances the rigidity of the polymer chains compared to the highly flexible chains of polydimethylsiloxane (B3030410) (PDMS). kpi.uawikipedia.org This increased rigidity is a key factor in the liquid-crystalline behavior observed in these polymers. kpi.uakpi.ua

Table 1: Thermal Properties of Diarylsiloxane Polymers

| Polymer | Crystal-Liquid-Crystal Transition Temperature (T_ic) |

|---|---|

| Poly(diphenylsiloxane) | 265°C kpi.ua |

| Poly(di-p-tolylsiloxane) | 300°C kpi.ua |

This table illustrates the effect of substituent groups on the thermal transition temperatures of diarylsiloxane polymers.

In the field of high-performance polymers, this compound finds application as a component in polyimide precursor resin compositions. google.comgoogle.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in electronics and aerospace. The incorporation of silane (B1218182) compounds like this compound into the polyimide precursor can help to reduce residual stress in the final polyimide film and improve the uniformity of its transparency. google.com

During the synthesis of polyimide precursors, such as polyamic acid, this compound can be included in the formulation. google.comgoogle.com Upon thermal imidization, the silane component becomes integrated into the polyimide structure, influencing the properties of the resulting film. Specifically, its use has been cited in the production of polyimide films with reduced color unevenness, a critical factor for optical applications. google.com It is often used in conjunction with other alkoxysilane compounds to achieve the desired balance of properties. google.comjustia.com

This compound serves as a valuable precursor in the synthesis of hybrid organic-inorganic materials. rsc.orgmagtech.com.cnrsc.org These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. wiley-vch.demdpi.com The hydrolysis and condensation of the methoxy groups on the silane allow for the formation of a siloxane (Si-O-Si) network, which constitutes the inorganic phase of the hybrid material. zmsilane.com

The p-tolyl groups provide organic character and can interact with or be part of a separate organic polymer matrix. This approach allows for the creation of materials with tailored properties for a wide range of applications, including advanced coatings and functional composites. The synthesis often involves sol-gel processes, where the hydrolysis and polycondensation of organometallic precursors like this compound occur in a controlled manner. mdpi.comajol.info

Polyimide Precursor Resins and Films

Functional Coatings and Adhesion Promotion

The unique molecular structure of this compound and its derivatives makes them effective as components in functional coatings and as adhesion promoters. specialchem.comdakenchem.combyk.com Organofunctional silanes, in general, act as molecular bridges between inorganic substrates and organic polymer coatings. dakenchem.comwacker.com

When used in a coating formulation or as a primer, the silane can improve the adhesion of the coating to the substrate, enhancing its durability and resistance to environmental factors such as moisture. specialchem.comdakenchem.comdow.com The methoxy groups on this compound can hydrolyze to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass or metal oxides) to form stable covalent bonds. The organic p-tolyl groups, in turn, can physically entangle or chemically react with the organic binder of the coating, thus creating a strong and durable interface. wacker.com This improved adhesion is critical for the performance and longevity of protective and functional coatings in various industries. specialchem.com

Role in Modulating Polymer Morphology and Crystallinity

The incorporation of this compound-derived units into polymers provides a powerful tool for controlling the morphology and crystallinity of the final material. kpi.uacapes.gov.br The size and rigidity of the di-p-tolylsilane unit can significantly influence how polymer chains pack and organize themselves.

Furthermore, the presence of these bulky groups can influence the stereochemistry of polymerization, particularly in systems using Ziegler-Natta catalysts. wikipedia.orgmdpi.comfree.fr While this compound itself is not a typical external donor in Ziegler-Natta catalysis, the principle of using sterically demanding silanes to control polymer tacticity is well-established. mdpi.commdpi.com By influencing the arrangement of monomer units along the polymer chain, the crystallinity and ultimately the physical properties of the resulting polymer can be precisely controlled. wikipedia.orgepo.org This ability to dictate polymer architecture at the molecular level is fundamental to the design of advanced polymeric materials with specific and predictable performance characteristics. rsc.orgnumberanalytics.comspecificpolymers.com

Impact on Self-Assembly and Nanostructure Formation

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology, driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govreading.ac.uk While direct studies on the self-assembly of discrete nanostructures from this compound are not extensively documented, the principles of molecular self-assembly and the behavior of its derivatives provide insight into its potential impact.

The hydrolysis and subsequent condensation of this compound can lead to the formation of oligomers and polymers, specifically poly(di-p-tolylsiloxane). The aggregation and ordering of these polymer chains are a form of self-assembly. Research on poly(di-p-tolylsiloxane) has shown that it is a highly crystalline, high-melting polymer. kpi.ua This high degree of crystallinity is a direct result of the regular, ordered packing of the polymer chains, which is a hallmark of self-assembly. The rigid p-tolyl groups on the siloxane backbone contribute to this ordered arrangement.

Furthermore, poly(di-p-tolylsiloxane) exhibits liquid-crystal transitions, with both nematic and smectic states observed. kpi.ua Liquid crystals are a state of matter where molecules have a degree of orientational order, another manifestation of self-assembly. The formation of these ordered phases is influenced by the molecular geometry and intermolecular forces, which in this case are significantly impacted by the di-p-tolylsilane units. The symmetric nature of the mixed poly((phenyl/p-tolyl)siloxane) has been shown to reduce the crystal-liquid-crystal transition temperature and improve solubility compared to poly(diphenylsiloxane). kpi.ua This demonstrates that the specific nature of the aryl groups on the silicon atom is a critical factor in controlling the self-assembled structure and bulk properties of the resulting polymer.

While the self-assembly of peptides and DNA into complex nanostructures is a well-established field reading.ac.ukrsc.orgnih.gov, the use of organosilanes like this compound offers a different paradigm for creating ordered materials. The directional nature of the covalent siloxane bonds formed during polymerization, combined with the non-covalent interactions between the p-tolyl groups, can be harnessed to create materials with hierarchical structures.

Electronic and Optical Materials Development

This compound and its derivatives have shown potential in the development of advanced electronic and optical materials, primarily through their incorporation into polymer structures. The silicon-carbon and siloxane bonds offer a unique combination of thermal stability and electronic properties.

One significant area of application is in the formulation of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. electronics.toray These characteristics make them suitable for use as insulating layers and flexible substrates in microelectronics. scispace.comoaepublish.com this compound has been identified as a potential alkoxysilane compound for use in the synthesis of polyimide precursor resins. researchgate.net The incorporation of silane derivatives into the polyimide backbone can modify the polymer's properties. For instance, introducing bulky side groups can increase the free volume within the polymer film, leading to a lower dielectric constant, which is desirable for high-frequency electronic applications. mdpi.com

The synthesis of poly(p-tolylsilane) through the dehydrocoupling of p-tolylsilane (B3168566) has been reported, yielding polymers with atactic microstructure. acs.org Polysilanes, in general, are known for the σ-σ* electron delocalization along their silicon backbone, which gives rise to interesting electronic and photophysical properties. researchgate.net While poly(p-tolylsilane) itself is not directly synthesized from this compound, the study of such polymers provides a basis for understanding the potential electronic behavior of materials derived from di-p-tolylsilane units.

The development of materials for organic light-emitting diodes (OLEDs) is another area where derivatives of this compound could be relevant. acs.org The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used in their various layers. The introduction of silicon-containing moieties, such as di-p-tolylsilane groups, into the host or emissive layer materials could potentially enhance thermal stability and influence charge transport properties.

| Material/Derivative | Potential Application Area | Key Research Finding/Property |

| Poly(di-p-tolylsiloxane) | High-temperature polymers | Highly crystalline with liquid-crystal transitions, indicating ordered structure. kpi.ua |

| This compound in Polyimide Precursors | Microelectronics (insulators, substrates) | Listed as a component to produce polyimide resins with potentially modified dielectric properties. researchgate.net |

| Poly(p-tolylsilane) | Organic electronics | Synthesized via dehydrocoupling; part of the class of electronically active polysilanes. acs.org |

Biomedical and Pharmaceutical Applications (excluding dosage/administration)

While direct biomedical or pharmaceutical applications of this compound are not well-documented, the broader field of silicon-containing biomaterials suggests potential avenues for its use as a precursor or modifying agent. The biocompatibility of certain polysiloxanes and the ability to functionalize silane molecules make them attractive for various biomedical purposes. postersessiononline.euuta.edu

One area of potential is in the synthesis of bioactive hydrogels for tissue regeneration. Sol-gel processing of silane precursors, such as tetraethyl orthosilicate (B98303) (TEOS), can be used to create silica-based hydrogels. postersessiononline.eu By analogy, this compound could potentially be co-polymerized with other silanes to create hybrid organic-inorganic hydrogels. The p-tolyl groups would introduce hydrophobicity and could influence the mechanical properties and degradation rate of the hydrogel matrix. The synthesis of diallylsilane for the purpose of creating bioactive compounds highlights the general strategy of using functionalized silanes in biomedical applications. uta.edu

In the realm of drug delivery, self-emulsifying drug delivery systems (SEDDS) are being explored to enhance the oral bioavailability of poorly soluble drugs. nih.gov While not directly involving this compound, the principles of formulating lipid-based nanocarriers could potentially be adapted to silicone-based systems. The hydrolysis of this compound could be controlled to form amphiphilic oligomers that might self-assemble into micelles or other nanostructures capable of encapsulating therapeutic agents. The lipase-catalyzed self-assembly of peptide-based materials for drug release also points to the sophisticated nanostructures that can be achieved, offering a model for what might be possible with functionalized silane building blocks. nih.gov

Furthermore, the development of nanoparticles for biomedical imaging is a rapidly growing field. nih.govnih.govstanfordmaterials.comduke.edu While current research often focuses on metallic or quantum dot nanoparticles, silica (B1680970) nanoparticles are also widely used due to their biocompatibility and ease of surface functionalization. This compound could serve as a precursor in the synthesis of organo-silica nanoparticles. The p-tolyl groups could be further functionalized with targeting ligands or imaging agents, or they could serve to modulate the interaction of the nanoparticles with biological systems. The synthesis of sila-benzoazoles from silanes demonstrates the potential for creating complex, functional molecules from silane precursors, which could be adapted for biomedical purposes. nih.gov

Spectroscopic and Analytical Research of Dimethoxydi P Tolylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Dimethoxydi-p-tolylsilane. mdpi.comrsc.org By analyzing the magnetic properties of its atomic nuclei, primarily 29Si, 1H, and 13C, a precise map of the molecular architecture can be constructed. mdpi.com

29Si NMR Spectroscopy

29Si NMR spectroscopy is a highly sensitive probe for the local electronic environment of the silicon atom. nih.gov The chemical shift of the central silicon in organosilicon compounds is influenced by the nature of the substituents. For this compound, the silicon atom is bonded to two oxygen atoms and two p-tolyl groups. The chemical shift provides critical information about this specific tetra-coordinated environment. carlroth.com

Theoretical calculations and studies on analogous compounds, such as methoxysilanes and arylsilanes, are used to predict and interpret the 29Si chemical shifts. rsc.org For dialkoxydialkylsilanes like Me2Si(OMe)2, the 29Si chemical shift is observed in a distinct region. nih.gov The replacement of alkyl groups with aryl groups, such as p-tolyl, typically induces a shift in the resonance signal. The 29Si NMR spectrum for this compound is expected to show a single resonance, confirming the presence of a single silicon environment. The precise chemical shift is a key identifier for this compound. nih.govdocbrown.info

1H and 13C NMR Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. mdpi.comrsc.org The spectra for this compound can be interpreted by analyzing the chemical shifts (δ), signal multiplicities, and integration values, which correspond to the different chemical environments of the protons and carbons in the p-tolyl and methoxy (B1213986) groups.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

Two doublets in the aromatic region, characteristic of the A'A'B'B' spin system of the para-substituted phenyl rings.

A singlet for the methyl (CH3) protons of the two equivalent p-tolyl groups.

A singlet for the methoxy (OCH3) protons of the two equivalent methoxy groups.

13C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom:

Four signals for the aromatic carbons of the p-tolyl group (two for the protonated carbons, one for the methyl-substituted carbon, and one for the silicon-substituted ipso-carbon).

One signal for the methyl carbon of the p-tolyl group.

One signal for the methoxy carbon.

The expected chemical shifts, based on data from analogous p-tolyl compounds and methoxysilanes, are summarized in the table below. carlroth.comrsc.org

| Group | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

| p-Tolyl | Aromatic C-H | ~7.2 - 7.6 | Doublet |

| p-Tolyl | Aromatic C-H | ~7.0 - 7.2 | Doublet |

| p-Tolyl | CH3 | ~2.3 | Singlet |

| Methoxy | OCH3 | ~3.6 | Singlet |

| p-Tolyl | Aromatic C-Si | ~135 - 138 | Singlet |

| p-Tolyl | Aromatic C-C | ~138 - 141 | Singlet |

| p-Tolyl | Aromatic C-H | ~133 - 135 | Singlet |

| p-Tolyl | Aromatic C-H | ~128 - 130 | Singlet |

| p-Tolyl | CH3 | ~21 | Singlet |

| Methoxy | OCH3 | ~50 | Singlet |

Table 1: Predicted 1H and 13C NMR data for this compound.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. chemicalbook.com This technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. chemicalbook.com The analysis provides unequivocal confirmation of the compound's identity.

For this compound (C16H20O2Si), the monoisotopic mass is 272.1233 Da. High-resolution mass spectrometry can confirm this mass with high accuracy. The spectrum typically shows the molecular ion peak [M]+ and various adducts, such as [M+H]+ and [M+Na]+, particularly when using soft ionization techniques like electrospray ionization (ESI). chemicalbook.comresearchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. researchgate.net

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]+ | 273.13054 | 162.1 |

| [M+Na]+ | 295.11248 | 177.0 |

| [M+NH4]+ | 290.15708 | 170.9 |

| [M+K]+ | 311.08642 | 169.1 |

| [M-H]- | 271.11598 | 166.6 |

| [M]+ | 272.12271 | 165.8 |

Table 2: Predicted mass spectrometry data for this compound, including m/z and Collision Cross Section (CCS) values for various adducts. researchgate.net

Other Advanced Spectroscopic Techniques

Beyond NMR and MS, other spectroscopic methods can provide valuable structural information about this compound. These techniques probe different aspects of the molecule's properties, such as vibrational modes and crystalline structure. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify the functional groups within the molecule. nih.govrsc.org The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to:

Si-O-C bond stretching and bending vibrations.

Aromatic C-H and C=C stretching vibrations from the p-tolyl groups.

Aliphatic C-H stretching and bending from the methyl and methoxy groups.

Si-C bond vibrations. These techniques are complementary and together provide a detailed fingerprint of the molecule's vibrational modes. jfda-online.com

X-ray Diffraction (XRD) : If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can determine its precise three-dimensional molecular structure, including bond lengths and angles, with very high precision. rsc.orgnih.gov This provides the most definitive structural elucidation possible.

Hyphenated Techniques : Methods like Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. hmdb.ca This is particularly useful for analyzing the purity of a sample and identifying any related substances. hmdb.ca

Theoretical and Computational Studies of Dimethoxydi P Tolylsilane

Molecular Modeling and Simulation of Dimethoxydi-p-tolylsilane Systems

Currently, there are no published studies that focus on the molecular modeling and simulation of systems containing this compound. Such studies would be invaluable for understanding the compound's conformational preferences, its behavior in different solvent environments, and its interactions at a molecular level.

General approaches to the molecular modeling of similar organosilicon compounds often involve the use of force fields optimized for silicon-containing molecules or the application of quantum mechanics/molecular mechanics (QM/MM) methods. chemicalbook.com These simulations can provide insights into the dynamic behavior of the molecule and its potential interaction with other species or surfaces. However, without specific research on this compound, any discussion remains speculative and based on analogies to other molecules.

Quantum Chemical Calculations

There is a significant lack of specific quantum chemical calculations for this compound in the scientific literature. While basic properties can be predicted by various software packages, detailed and peer-reviewed computational analyses are not available.

For context, quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into molecular properties. fishersci.comthieme-connect.com These methods are used to calculate a wide range of parameters, including optimized molecular geometry, electronic structure (such as HOMO and LUMO energies), and various spectroscopic properties.

For a molecule like this compound, such calculations could elucidate the influence of the two p-tolyl groups and the two methoxy (B1213986) groups on the silicon center. Key parameters that could be calculated are presented in the hypothetical data table below, which illustrates the type of information that would be generated from such a study.

Hypothetical Quantum Chemical Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Calculated Property | Hypothetical Value | Significance |

| Optimized Bond Lengths (Å) | ||

| Si-C (tolyl) | 1.88 | Indicates the strength and nature of the silicon-carbon bond. |

| Si-O (methoxy) | 1.65 | Reflects the character of the silicon-oxygen bond. |

| Optimized Bond Angles (°) | ||

| C-Si-C | 112 | Provides insight into the steric hindrance around the silicon atom. |

| O-Si-O | 108 | Influences the overall molecular shape and reactivity. |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 | An indicator of the molecule's kinetic stability and electronic excitation energy. |

| Mulliken Atomic Charges (e) | ||

| Si | +1.2 | Quantifies the partial positive charge on the silicon atom. |

| O | -0.7 | Shows the partial negative charge on the oxygen atoms. |

Prediction of Reactivity and Interaction with Other Species

The prediction of this compound's reactivity and its interactions with other chemical species through computational means remains an open area of research. There are no specific studies that have modeled its reaction pathways, such as hydrolysis, or its potential interactions with surfaces or other molecules.

Theoretical models are frequently used to predict the reactivity of molecules. sigmaaldrich.com For instance, the analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate likely sites for electrophilic and nucleophilic attack. Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can provide a more quantitative measure of a molecule's reactive tendencies. nih.gov

In the context of this compound, computational studies could predict its susceptibility to hydrolysis, a common reaction for alkoxysilanes. Such a study would involve modeling the reaction mechanism, identifying transition states, and calculating activation barriers. Similarly, its interaction with surfaces, which is relevant to its use as a coupling agent or in material science, could be investigated using DFT calculations to determine adsorption energies and geometries. rsc.org

Without dedicated computational studies, our understanding of the reactivity of this compound is limited to what can be inferred from its use in patents and its structural similarity to other studied organosilanes. justia.com

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Dimethoxydi-p-tolylsilane and Its Analogues

The classical synthesis of this compound typically involves the reaction of di-p-tolyldichlorosilane with methanol (B129727). Future research is geared towards developing more efficient, selective, and environmentally benign synthetic methods.

Key Research Thrusts:

Catalytic Grignard Reactions: Exploration of advanced catalytic systems for the Grignard reaction between silicon tetrachloride and p-tolylmagnesium bromide could offer a more direct and atom-economical route to the di-p-tolyldichlorosilane precursor. Minimizing the formation of mono- and tri-substituted byproducts is a primary goal.

Direct C-H Silylation: Investigating transition-metal-catalyzed C-H activation and silylation of toluene (B28343) with dimethoxydichlorosilane or related silicon hydrides represents a cutting-edge approach. This strategy would bypass the need for pre-functionalized p-tolyl reagents, significantly shortening the synthetic sequence and reducing waste.

Flow Chemistry Synthesis: Implementing continuous flow reactors for the synthesis of this compound can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthesis of Novel Analogues: Research is also focused on synthesizing analogues with modified electronic and steric properties. This includes introducing different substituents on the tolyl rings or replacing the methoxy (B1213986) groups with larger alkoxy or aryloxy groups. These structural modifications are crucial for fine-tuning the performance of the silane (B1218182) in specific applications, such as catalysis and materials science. For example, the synthesis of sterically demanding dialkoxydialkylsilanes with bulky polycyclic alkyl substituents has been explored to create a wider range of material properties in polypropylenes. google.com

A comparative look at the synthesis of related silane donors highlights the common strategic goals. For instance, the synthesis of dipiperidyldimethoxysilane involves a multi-step process that researchers aim to optimize for purity and yield. mdpi.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalysis for Grignard Route | Higher selectivity, improved atom economy | Development of novel catalysts, optimization of reaction conditions |

| Direct C-H Silylation | Shorter synthetic route, reduced waste | Discovery of effective catalyst systems for toluene silylation |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters |

| Analogue Synthesis | Tunable steric/electronic properties for specific applications | Design of silanes with varied aryl and alkoxy substituents |

Expanding Catalytic Roles in Stereoselective Polymerization

This compound is well-established as an external electron donor in Ziegler-Natta catalysis for propylene (B89431) polymerization, where it plays a critical role in controlling the stereochemistry of the resulting polypropylene (B1209903). mdpi.comdiva-portal.org The addition of such external donors is known to influence the catalyst sites, often converting aspecific centers into isospecific ones, thereby increasing the isotacticity and enhancing the mechanical properties of the polymer. diva-portal.org

Future research aims to expand its catalytic utility in several key directions:

Beyond Polypropylene: There is growing interest in exploring the use of this compound and its analogues as control agents in the stereoselective polymerization of other monomers. This includes the ring-opening polymerization (ROP) of racemic lactones (e.g., lactide) and β-lactones to produce biodegradable polyesters with controlled stereostructures (isotactic, syndiotactic, or heterotactic). rsc.orgchemrxiv.orgnih.gov The stereoelectronic profile of the di-p-tolyl moiety could offer unique selectivity compared to other silanes.

New Catalyst Systems: Research is underway to pair this compound with next-generation Ziegler-Natta catalysts and other coordination catalysts. The interaction between the silane and the catalyst's active centers is complex, and understanding these relationships is key to designing systems with enhanced activity and selectivity. diva-portal.org The performance of silane donors like cyclohexyl(methyl)dimethoxysilane (C-Donor) and dicyclopentyldimethoxysilane (B162888) (D-Donor) has been extensively studied, providing a benchmark for evaluating new donors like this compound. mdpi.commdpi.com

Mechanism-Driven Design: A deeper mechanistic understanding of how the silane donor influences the polymerization process is crucial. Studies combining kinetic analysis, polymer microstructure characterization (e.g., using 13C NMR), and computational modeling can elucidate the role of the donor in active site formation, chain propagation, and termination. diva-portal.org This knowledge will enable the rational design of silane donors for producing polymers with precisely tailored properties. For example, different donors can affect the number and reactivity of different types of active centers on the catalyst. mdpi.com

| Polymerization Type | Monomer Example | Desired Polymer Property | Potential Role of this compound |

| Olefin Polymerization | Propylene, Ethylene | High isotacticity, controlled molecular weight | External electron donor in Ziegler-Natta systems mdpi.comdiva-portal.org |

| Ring-Opening Polymerization | rac-Lactide, β-Lactones | Stereoregular polyesters (e.g., isotactic, heterotactic) rsc.orgnih.gov | Stereocontrol agent with novel catalyst complexes |

| Vinyl Polymerization | Vinyl Ethers | Isotactic polymers rsc.org | Component of stereoselective cationic polymerization systems |

Development of Advanced Functional Materials

The unique combination of a silicon core with aromatic p-tolyl groups makes this compound an attractive building block for advanced functional materials. ysu.ameuropean-mrs.com Research in this area is expanding from its use in polymers to applications in electronics and composites.

High-Performance Polyimides: this compound has been incorporated into polyimide precursor resin compositions. google.com Polyimides are known for their exceptional thermal stability and mechanical strength. The inclusion of the silane can modify the properties of the final polyimide film, potentially improving its dielectric constant, reducing residual stress, and enhancing its transparency for applications in flexible electronics and displays. google.com Future work will focus on optimizing the concentration and structure of silane additives to fine-tune these properties.

Organic Electronics (OLEDs): There is an emerging interest in using organosilanes in organic light-emitting diodes (OLEDs). oled.comwikipedia.org While direct application data for this compound is limited, its properties suggest potential roles. The rigid aromatic structure could be beneficial for charge transport (as a hole transport or electron transport material), or it could serve as a host material in the emissive layer. oled.comamericanchemicalsuppliers.com Research is needed to synthesize and characterize its photophysical and electrochemical properties to evaluate its suitability for OLED devices, particularly in the challenging development of efficient and stable blue emitters. scitechdaily.com

Hybrid Organic-Inorganic Materials: The compound can act as a molecular precursor or cross-linking agent in the synthesis of hybrid materials. Through sol-gel processing, the methoxy groups can be hydrolyzed and condensed to form a polysiloxane network, while the p-tolyl groups provide organic functionality. These hybrid materials could find applications as functional coatings, advanced composites, or porous materials for catalysis and separation. ucsb.edu

Green Chemistry Approaches in this compound Research

Integrating the principles of green chemistry into the lifecycle of this compound is a critical future research direction, aiming to enhance sustainability from synthesis to application. acs.orgresearchgate.netnih.gov

Sustainable Synthesis: The focus is on redesigning the synthesis to be more environmentally friendly. nih.govmdpi.com Key strategies include:

Atom Economy: Developing catalytic routes like C-H silylation that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. acs.org

Safer Solvents: Replacing hazardous chlorinated solvents, often used in organometallic reactions, with greener alternatives like ionic liquids or even solvent-free reaction conditions (mechanosynthesis). nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. digitallibrary.co.in

Catalysis, Not Stoichiometry: The primary application of this compound as an external donor in Ziegler-Natta catalysis is inherently aligned with green chemistry's advocacy for catalysis (Principle 9). acs.org Catalytic processes use small amounts of a substance to perform a large number of chemical transformations, making them superior to stoichiometric reagents. rsc.org Future research will focus on developing more active catalyst systems where the silane is used even more efficiently.

Design for Degradation: While organosilicon compounds are generally stable, research into the environmental fate and potential degradation pathways of this compound and related materials is an important aspect of green design. This involves creating functional materials that perform their desired role and can be broken down into benign substances at the end of their lifecycle.

| Green Chemistry Principle | Application to this compound Research |

| 1. Prevention | Designing syntheses with higher yields and fewer byproducts to prevent waste. acs.org |

| 2. Atom Economy | Moving from Grignard-based methods to direct C-H activation. acs.org |

| 5. Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or solventless methods. researchgate.netnih.gov |

| 6. Design for Energy Efficiency | Employing microwave or flow chemistry to lower the energy footprint of synthesis. digitallibrary.co.in |

| 9. Catalysis | Enhancing its role as a catalytic external donor and exploring new catalytic applications. acs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing dimethoxydi-p-tolylsilane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting di-p-tolylsilane dichloride with methanol in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. Key parameters include temperature (e.g., 0–25°C), stoichiometric ratios (excess methanol for complete substitution), and reaction time (12–24 hours). Purity is optimized via vacuum distillation or recrystallization in non-polar solvents . Characterization via <sup>1</sup>H NMR and FT-IR should confirm methoxy (-OCH3) and aryl (p-tolyl) group integration .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability (e.g., decomposition temperatures) and thermogravimetric analysis (TGA) to quantify weight loss under controlled heating. Structural integrity is validated via X-ray crystallography (for single crystals) or <sup>29</sup>Si NMR to confirm silicon bonding environments. For amorphous samples, pair Raman spectroscopy with computational modeling (DFT) to predict vibrational modes .

Q. What solvents and storage conditions are recommended to prevent hydrolysis or degradation of this compound?

- Methodological Answer : Store in anhydrous, aprotic solvents (e.g., toluene, hexane) under inert gas (N2 or Ar) at –20°C. Hydrolysis risk is mitigated by avoiding protic solvents (water, alcohols) and humidity. Conduct periodic FT-IR checks for Si–O–C bond integrity (peak at ~1050–1100 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or crystallinity differences. Standardize experimental conditions (e.g., deuterated solvent, concentration) and cross-validate with high-resolution mass spectrometry (HRMS). If contradictions persist, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or collaborate with computational chemists to model spectral predictions .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling or polymerization reactions?

- Methodological Answer : Investigate its role as a silicon-based monomer in polysiloxane synthesis via ring-opening polymerization (ROP). Monitor reaction kinetics using <sup>29</sup>Si NMR to track Si–O–Si network formation. For cross-coupling, evaluate catalytic systems (e.g., palladium/copper) in Stille or Suzuki reactions, analyzing by-products via GC-MS to infer mechanistic pathways .

Q. How can researchers design experiments to probe the electronic effects of p-tolyl substituents on this compound’s reactivity?

- Methodological Answer : Compare its reactivity with analogs (e.g., dimethoxydiphenylsilane) in controlled electrophilic substitution or oxidation reactions. Use Hammett substituent constants (σm, σp) to correlate electronic effects with reaction rates. Electrochemical methods (cyclic voltammetry) can quantify electron-donating/withdrawing tendencies of the p-tolyl group .

Q. What strategies are effective in minimizing side reactions (e.g., Si–C bond cleavage) during functionalization of this compound?

- Methodological Answer : Optimize reaction pH and temperature to avoid acid/base-induced Si–C cleavage. Use protective groups (e.g., silyl ethers) for sensitive functionalities. Monitor side products via LC-MS and adjust catalyst loading (e.g., reduce Pd concentration in coupling reactions). Computational modeling (DFT) can predict bond dissociation energies to guide condition selection .

Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s solubility in peer-reviewed manuscripts?

- Methodological Answer : Tabulate solubility values across solvents (e.g., ethanol, THF, chloroform) with precise experimental conditions (temperature, purity). Discuss potential sources of variation (e.g., residual moisture, measurement techniques). Use statistical tools (standard deviation, ANOVA) to highlight significant differences and propose standardized testing protocols .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Include detailed step-by-step protocols in supplementary materials, specifying equipment (e.g., Schlenk line for air-sensitive steps), purification methods (e.g., column chromatography gradients), and hazard warnings (e.g., methanol toxicity). Use IUPAC nomenclature and CAS registry numbers for all reagents. Provide raw spectral data (NMR, IR) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.